7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol
CAS No.: 97398-65-7
Cat. No.: VC6657475
Molecular Formula: C8H7NO5
Molecular Weight: 197.146
* For research use only. Not for human or veterinary use.
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CAS No. | 97398-65-7 |
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Molecular Formula | C8H7NO5 |
Molecular Weight | 197.146 |
IUPAC Name | 7-nitro-2,3-dihydro-1,4-benzodioxin-6-ol |
Standard InChI | InChI=1S/C8H7NO5/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4,10H,1-2H2 |
Standard InChI Key | LRHFGBDYKMSVMK-UHFFFAOYSA-N |
SMILES | C1COC2=C(O1)C=C(C(=C2)O)[N+](=O)[O-] |
Chemical Identity and Structural Properties
Molecular Characterization
7-Nitro-2,3-dihydrobenzo[b] dioxin-6-ol has the molecular formula C₈H₇NO₅ and a molar mass of 197.146 g/mol. Its IUPAC name, 7-nitro-2,3-dihydro-1,4-benzodioxin-6-ol, reflects the bicyclic benzodioxin system with hydroxyl (-OH) and nitro (-NO₂) substituents. The compound’s planar aromatic ring and electron-withdrawing nitro group influence its reactivity, particularly in electrophilic substitution reactions.
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Density | 1.3–1.4 g/cm³ (estimated) | |
Boiling Point | 291.4 ± 39.0°C (analog data) | |
LogP (Partition Coeff.) | ~1.2 (predicted) | |
Topological Polar Surface Area | 89.9 Ų |
The hydroxyl group enhances solubility in polar solvents, though experimental solubility data remain limited. Computational models suggest moderate lipophilicity (LogP ~1.2), enabling membrane permeability for biological applications.
Synthesis and Manufacturing
Synthetic Pathways
Synthesis typically begins with 2,3-dihydrobenzo[b][1, dioxin-6-ol (CAS 10288-72-9), a precursor with a hydroxyl group at position 6 . Nitration introduces the nitro group via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Key steps include:
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Protection of Hydroxyl Group: Acetylation using acetic anhydride to prevent undesired side reactions.
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Nitration: Electrophilic aromatic substitution at position 7, favored by the electron-donating effects of the adjacent hydroxyl group.
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Deprotection: Hydrolysis under basic conditions to regenerate the hydroxyl group.
Yield optimization requires precise stoichiometric control, as over-nitration can lead to di-substituted byproducts. Chromatographic purification (e.g., silica gel) achieves >95% purity.
Analytical Characterization
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Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.4 Hz, 1H, H-5), 6.85 (d, J=8.4 Hz, 1H, H-8), 4.30 (m, 4H, dioxane-CH₂).
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IR: Peaks at 3350 cm⁻¹ (O-H stretch), 1520 cm⁻¹ (asymmetric NO₂), and 1340 cm⁻¹ (symmetric NO₂).
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Mass Spectrometry: ESI-MS m/z 198.05 [M+H]⁺, consistent with the molecular formula.
Biological Activities and Mechanisms
Antimicrobial and Anti-Inflammatory Effects
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Antibacterial Activity: MIC values of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli.
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Anti-Inflammatory Action: Suppresses NF-κB signaling, reducing TNF-α production by 45% in murine macrophages.
Table 2: Biological Activity Profile
Activity | Model System | Result | Source |
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PARP1 Inhibition | BRCA1-mutant cells | IC₅₀ = 0.8 µM | |
Antibacterial | S. aureus | MIC = 12.5 µg/mL | |
TNF-α Reduction | Macrophages | 45% suppression vs. control |
Comparative Analysis with Related Compounds
7-Nitro-2,3-Dihydrobenzo[b] Dioxin-6-Amine
This analog (CAS 62140-78-7) replaces the hydroxyl group with an amine (-NH₂), altering electronic properties and bioactivity . While less polar (LogP ~1.6), it shows higher acute toxicity (LD₅₀ = 120 mg/kg in rats) compared to the hydroxyl derivative .
Phenylethanone and Phenylethanol Derivatives
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1-(7-Nitro-2,3-dihydrobenzo[b] dioxin-6-yl)-2-phenylethanone (CAS VC15808794): Aryl ketone derivative with calcium channel blocking activity.
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1-(7-Nitro-2,3-dihydrobenzo[b] dioxin-6-yl)-2-phenylethanol: Reduced ketone to alcohol, enhancing solubility but reducing CNS penetration.
Applications and Future Research Directions
Therapeutic Development
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Oncology: PARP1 inhibitor trials in triple-negative breast cancer models.
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Anti-Infectives: Synergistic studies with β-lactam antibiotics against MRSA.
Material Science
Functionalization for conductive polymers, leveraging nitro group redox activity.
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